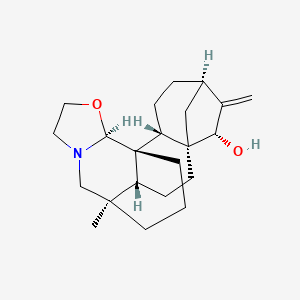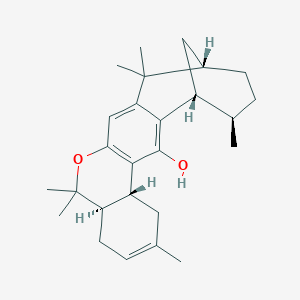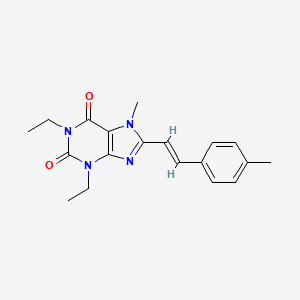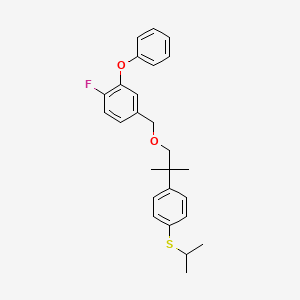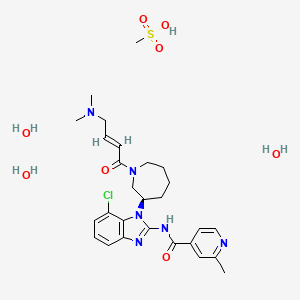
Nazartinib mesylate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nazartinib mesylate trihydrate is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It has shown significant antitumor activity, particularly in patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations . This compound selectively targets EGFR-activating mutations and resistance mutations, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of nazartinib mesylate trihydrate involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are introduced to the core structure to enhance its activity and selectivity.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain the desired purity and yield.
Industrial production methods for this compound are optimized to ensure high yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Nazartinib mesylate trihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Nazartinib mesylate trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and selectivity of EGFR inhibitors.
Biology: Researchers use it to investigate the biological pathways involved in cancer progression and resistance mechanisms.
Medicine: It is being studied in clinical trials for its efficacy and safety in treating various types of cancer, particularly NSCLC
Mechanism of Action
Nazartinib mesylate trihydrate exerts its effects by selectively inhibiting the activity of mutant forms of EGFR, including the T790M resistance mutation. This inhibition prevents EGFR-mediated signaling pathways, leading to the suppression of tumor growth and proliferation . The compound binds covalently to the ATP-binding site of the mutant EGFR, thereby blocking its kinase activity .
Comparison with Similar Compounds
Nazartinib mesylate trihydrate is compared with other third-generation EGFR inhibitors such as osimertinib and rociletinib. While all these compounds target EGFR mutations, this compound is unique in its selectivity and potency against specific resistance mutations . Similar compounds include:
Osimertinib: Another third-generation EGFR inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Rociletinib: Targets similar mutations but has a different safety and efficacy profile.
Properties
CAS No. |
1784778-10-4 |
|---|---|
Molecular Formula |
C27H41ClN6O8S |
Molecular Weight |
645.2 g/mol |
IUPAC Name |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid;trihydrate |
InChI |
InChI=1S/C26H31ClN6O2.CH4O3S.3H2O/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4;;;/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4);3*1H2/b11-7+;;;;/t20-;;;;/m1..../s1 |
InChI Key |
HCKBCMVQGLVGEA-ZBFDXWMPSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




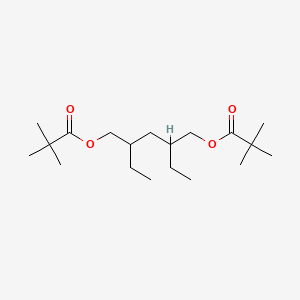
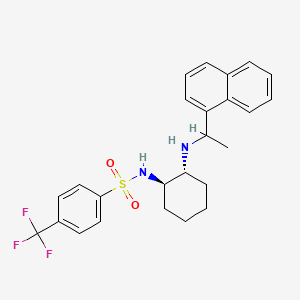
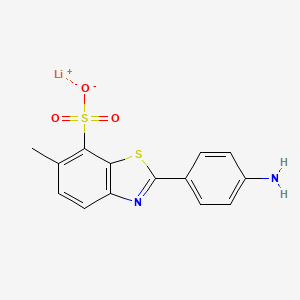
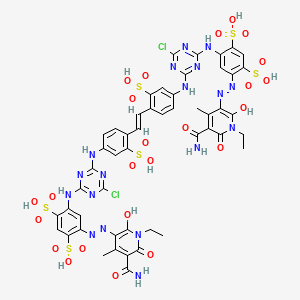

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
